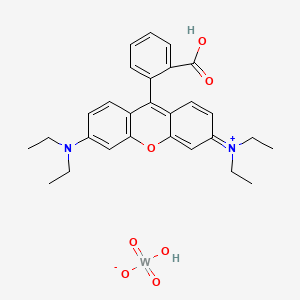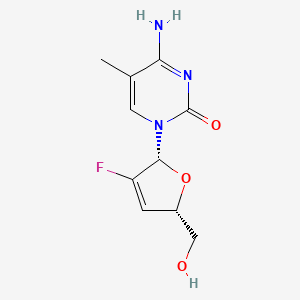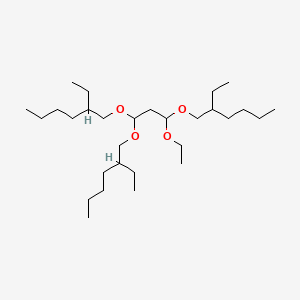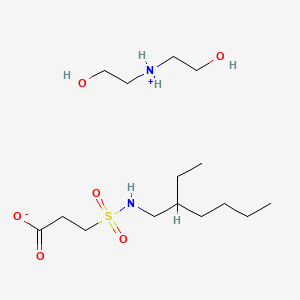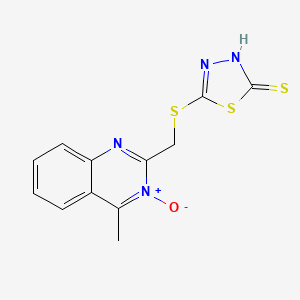
5-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,3,4-thiadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((4-メチル-3-オキシド-2,3-ジヒドロ-2-キナゾリニル)メチル)チオ)-1,3,4-チアジアゾール-2(3H)-チオンは、キナゾリンとチアジアゾールの要素を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
5-(((4-メチル-3-オキシド-2,3-ジヒドロ-2-キナゾリニル)メチル)チオ)-1,3,4-チアジアゾール-2(3H)-チオンの合成は、一般的に複数のステップを必要とします。一般的な方法の1つは、キナゾリン誘導体の調製から始まり、続いてチアジアゾール部分を導入します。反応条件は、目的の生成物が収率と純度が高く得られるように、特定の温度、溶媒、触媒を必要とする場合が多いです。
工業生産方法
この化合物の工業生産には、効率を最大化しコストを最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、連続フローリアクターの使用や、化合物が意図された用途に必要な基準を満たすことを保証するための高度な精製技術が含まれることがよくあります。
化学反応の分析
反応の種類
5-(((4-メチル-3-オキシド-2,3-ジヒドロ-2-キナゾリニル)メチル)チオ)-1,3,4-チアジアゾール-2(3H)-チオンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は化合物の酸化状態を変更することができ、その生物学的活性を変化させる可能性があります。
還元: 還元反応は、化合物内の官能基を修飾するために使用できます。
置換: このタイプの反応は、分子内の特定の原子または基を置換することを可能にし、異なる特性を持つ誘導体の合成を可能にします。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核試薬があります。これらの反応の条件は、一般的に制御された温度、特定の溶媒、反応速度を高めるための触媒の使用が含まれます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はチオールまたはアミンを生成する可能性があります。置換反応は、さまざまな官能基を持つさまざまな誘導体につながる可能性があります。
科学研究への応用
5-(((4-メチル-3-オキシド-2,3-ジヒドロ-2-キナゾリニル)メチル)チオ)-1,3,4-チアジアゾール-2(3H)-チオンは、科学研究にいくつかの応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物のユニークな構造により、生体分子と相互作用することができ、酵素阻害やタンパク質結合の研究に役立ちます。
医学: 研究では、特に特定の化学的特性が有益となる可能性のある疾患の治療における治療薬としての可能性が探求されています。
産業: これは、新しい材料の開発と、さまざまな産業プロセスにおける成分として使用されます。
科学的研究の応用
5-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties can be beneficial.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
5-(((4-メチル-3-オキシド-2,3-ジヒドロ-2-キナゾリニル)メチル)チオ)-1,3,4-チアジアゾール-2(3H)-チオンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれ、そこで化合物は生物学的経路を阻害または活性化することができます。関与する正確な経路は、特定の用途と化合物を使用する生物学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
類似の化合物には、以下のキナゾリンおよびチアジアゾール誘導体などがあります。
- 2-(((4-メチル-3-オキシド-2,3-ジヒドロ-2-キナゾリニル)メチル)チオ)エタノール
- 2-(((4-メチル-3-オキシド-2-キナゾリニル)メチル)チオ)エタノール
独自性
5-(((4-メチル-3-オキシド-2,3-ジヒドロ-2-キナゾリニル)メチル)チオ)-1,3,4-チアジアゾール-2(3H)-チオンを際立たせているのは、特定の官能基の組み合わせであり、これはユニークな化学的および生物学的特性をもたらします。これにより、これらの特性が有利となる研究および産業用途において特に価値があります。
類似化合物との比較
Similar Compounds
Similar compounds include other quinazoline and thiadiazole derivatives, such as:
- 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol
- 2-(((4-Methyl-3-oxido-2-quinazolinyl)methyl)thio)ethanol
Uniqueness
What sets 5-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,3,4-thiadiazole-2(3H)-thione apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are advantageous.
特性
CAS番号 |
6965-89-5 |
|---|---|
分子式 |
C12H10N4OS3 |
分子量 |
322.4 g/mol |
IUPAC名 |
5-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C12H10N4OS3/c1-7-8-4-2-3-5-9(8)13-10(16(7)17)6-19-12-15-14-11(18)20-12/h2-5H,6H2,1H3,(H,14,18) |
InChIキー |
LWINHWZOZDHRPY-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSC3=NNC(=S)S3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


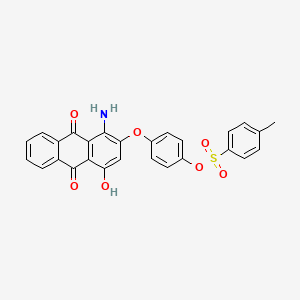
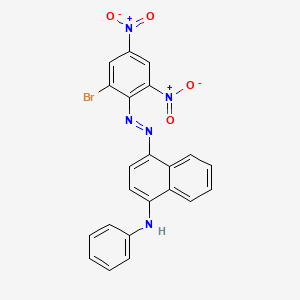

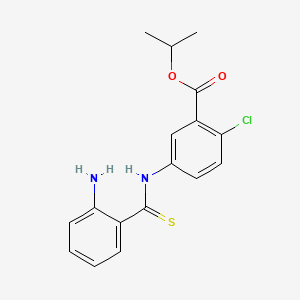
![calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B12690252.png)


![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)

